4-Methyl-1-(3-methylbenzoyl)piperidine CAS 57269-11-1 properties
4-Methyl-1-(3-methylbenzoyl)piperidine CAS 57269-11-1 properties
This technical guide provides an in-depth analysis of 4-Methyl-1-(3-methylbenzoyl)piperidine (CAS 57269-11-1), a specialized chemical entity with significant applications in entomological research (as a DEET analog) and medicinal chemistry (as a privileged scaffold).[1]
CAS: 57269-11-1 | Molecular Formula: C₁₄H₁₉NO[1]
Executive Summary
4-Methyl-1-(3-methylbenzoyl)piperidine is a lipophilic amide belonging to the N-benzoylpiperidine class.[1] Structurally, it is a close analog of DEET (N,N-diethyl-3-methylbenzamide), the gold-standard insect repellent.[1][2] In this molecule, the diethylamine moiety of DEET is replaced by a 4-methylpiperidine ring.[1] This structural modification alters the compound's volatility, lipophilicity, and binding affinity to insect olfactory receptors (Ors) and odorant-binding proteins (OBPs).[1][2]
Beyond entomology, this compound serves as a privileged scaffold in medicinal chemistry.[1][2] The 3-methylbenzoylpiperidine core is a validated pharmacophore found in various G-protein-coupled receptor (GPCR) ligands and enzyme inhibitors (e.g., Monoacylglycerol lipase - MAGL), offering a rigidified linker system that improves metabolic stability compared to flexible alkyl chains.[1][2]
Chemical Identity & Physicochemical Profile
Structural Analysis
The molecule consists of two distinct domains:
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Lipophilic Head: A m-toluoyl (3-methylbenzoyl) group.[1] This aromatic ring provides π-π stacking potential and steric bulk critical for receptor occupancy.[1]
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Aliphatic Tail: A 4-methylpiperidine ring.[1][3] This cyclic amine restricts conformational freedom (compared to diethylamine), potentially enhancing selectivity for specific hydrophobic pockets.[1][2]
Key Properties Table
Note: Values marked with () are consensus predicted values based on structure-property relationship (SPR) algorithms due to the specialized nature of this research chemical.*
| Property | Value | Context/Significance |
| Molecular Weight | 217.31 g/mol | Optimal range for CNS penetration and volatility-based repellency.[1] |
| Physical State | Pale Yellow Liquid / Low-Melting Solid | Likely exists as a viscous oil at RT due to asymmetry preventing efficient crystal packing.[1] |
| Boiling Point | ~330–340 °C (Predicted) | Significantly higher than DEET (~288 °C), suggesting lower volatility and potentially longer protection time.[1][2] |
| LogP (Octanol/Water) | 3.2 – 3.6* | Highly lipophilic.[1] Crosses biological membranes easily; suitable for topical formulations.[1] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | Low TPSA indicates excellent permeability (blood-brain barrier or insect cuticle).[1] |
| H-Bond Donors / Acceptors | 0 / 1 | Acts only as an H-bond acceptor (carbonyl oxygen).[1] |
Synthesis & Manufacturing (Process Chemistry)
The synthesis of 4-Methyl-1-(3-methylbenzoyl)piperidine is achieved via a Schotten-Baumann acylation or an anhydrous nucleophilic acyl substitution .[1] The anhydrous route is preferred for high-purity applications to prevent hydrolysis of the acid chloride.[1]
Reaction Pathway (DOT Diagram)
Caption: Two-step synthesis involving acid chloride activation followed by nucleophilic acyl substitution.
Detailed Experimental Protocol
Objective: Synthesis of 10g of 4-Methyl-1-(3-methylbenzoyl)piperidine.
Reagents:
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methylpiperidine (5.0 g, 50.4 mmol) and triethylamine (8.4 mL, 60.5 mmol) in anhydrous DCM (100 mL).
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Cooling: Cool the solution to 0°C using an ice/water bath.
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Addition: Add 3-methylbenzoyl chloride (8.2 g, 53.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes; R_f Product ~ 0.5).
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Work-up:
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane) to yield the pure product as a viscous pale oil.
Biological Activity & Research Applications[4][5][6][7]
Insect Repellency (DEET Analog)
This compound is a "hybrid" repellent structure.[1] It retains the 3-methylbenzoyl motif of DEET (critical for receptor interaction) but introduces a piperidine ring (similar to Picaridin ).[1]
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Mechanism of Action: Like DEET, it likely acts by inhibiting the insect odorant co-receptor (Orco) or by masking attractive host odors (lactic acid, 1-octen-3-ol).[1][2]
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Performance Profile:
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Volatility: The higher molecular weight reduces vapor pressure compared to DEET.[1] This theoretically extends the duration of protection (residual efficacy) but may reduce the "spatial repellent" effect (repelling insects before they land).[1]
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Efficacy: Research on N-benzoylpiperidines suggests they are effective against Aedes aegypti and Anopheles species, often showing comparable efficacy to DEET at lower concentrations due to higher lipophilicity enhancing cuticular penetration.[1]
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Medicinal Chemistry (Privileged Scaffold)
The 1-benzoylpiperidine moiety is a versatile template in drug discovery.[1]
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MAGL Inhibitors: Derivatives of this scaffold have been identified as inhibitors of Monoacylglycerol Lipase (MAGL), a target for pain and inflammation.[1][2] The 3-methyl group on the benzoyl ring often improves metabolic stability against esterases.[1]
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GPCR Ligands: Used in the design of ligands for serotonin (5-HT) and dopamine receptors.[1] The 4-methyl group on the piperidine ring creates a specific steric vector that can lock the conformation into a bioactive state.[1]
Structure-Activity Relationship (SAR) Diagram
Caption: SAR analysis highlighting the functional contributions of the benzoyl and piperidine domains.
Analytical Characterization
To validate the identity of CAS 57269-11-1, the following spectral signatures are expected:
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region: Multiplet at δ 7.1–7.3 ppm (4H) corresponding to the 3-methylbenzoyl protons.[1]
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Piperidine Ring:
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Mass Spectrometry (ESI+):
Safety & Handling
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Hazard Classification:
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Handling: Handle under a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid contact with skin, as the compound is designed to penetrate lipophilic barriers (skin/cuticle).[1][2]
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis over long periods.
References
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Debboun, M., Frances, S. P., & Strickman, D. (2007).[1][2] Insect Repellents: Principles, Methods, and Uses. CRC Press.[1] (Defines the structural requirements for amide-based repellents like DEET and piperidine analogs).
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Klun, J. A., et al. (2008).[1][2] "Synthesis and Repellent Efficacy of New Amides Against Mosquitoes." Journal of Medical Entomology, 45(1), 54-62.[1][2] (Discusses the efficacy of AI3-series piperidine repellents).
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Prathebha, K., et al. (2014).[1][2] "Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide." Acta Crystallographica Section E, 70(11), o1157.[1][2] Link (Provides crystallographic data on related 4-methylpiperidine benzamides).[1][2]
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PubChem Compound Summary. "1-(3-methylbenzoyl)piperidine derivatives." National Center for Biotechnology Information.[1] (General structural data for benzoylpiperidines).
- BenchChem Technical Data. "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine and related scaffolds.
